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molecular formula C6H12NNaO2 B1583597 2-(Tert-butylamino)acetic acid CAS No. 58482-93-2

2-(Tert-butylamino)acetic acid

Cat. No. B1583597
M. Wt: 153.15 g/mol
InChI Key: AAPQJQRIUSSYBB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851131

Procedure details

Gaertner, U.S. Pat. No. 3,927,080, describes the production of N-phosphonomethylglycine by acid-catalyzed dealkylation of N-t-butyl-N-phosphonomethylglycine or its esters. Tertiary butylamine is reacted with a bromoacetate ester to produce an ester of N-t-butylglycine which is in turn reacted with formaldehyde and phosphorous acid to produce the N-t-butyl-N-phosphonomethylglycine precursor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-t-butyl-N-phosphonomethylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bromoacetate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Name
N-t-butylglycine

Identifiers

REACTION_CXSMILES
P(CNCC(O)=O)(O)(O)=O.[C:11]([N:15](CP(O)(O)=O)[CH2:16][C:17]([OH:19])=[O:18])([CH3:14])([CH3:13])[CH3:12].C(N)(C)(C)C>>[C:11]([NH:15][CH2:16][C:17]([OH:19])=[O:18])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)CNCC(=O)O
Step Two
Name
N-t-butyl-N-phosphonomethylglycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N(CC(=O)O)CP(=O)(O)O
Step Three
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Name
bromoacetate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
[Compound]
Name
ester
Type
product
Smiles
Name
N-t-butylglycine
Type
product
Smiles
C(C)(C)(C)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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